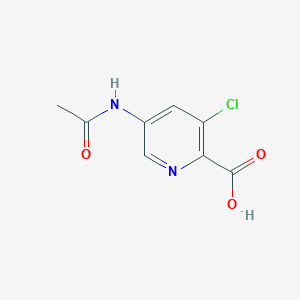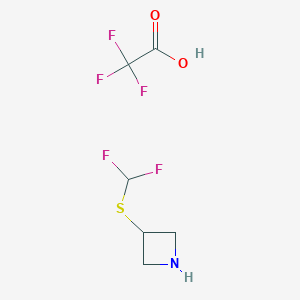
3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, including condensation, reductive amination, amide hydrolysis, and N-alkylation processes. For instance, compounds within this chemical family have been synthesized from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde through a series of well-defined chemical reactions (Yang Fang-wei, 2013). These synthesis pathways are characterized by their efficiency and the ability to introduce various functional groups that impart distinct chemical and biological properties to the final product.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been extensively characterized using spectroscopic techniques such as IR, NMR, and MS, along with X-ray crystallography. These methods provide detailed insights into the molecular conformations, crystalline structure, and intermolecular interactions. For example, crystal structure analysis of related compounds has revealed specific conformational aspects and how different substituents influence molecular packing and stability (Govindhan et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often exhibit specificity towards the formation of products with desired chemical properties. The reactivity can be influenced by the presence of functional groups, such as fluorobenzoyl and piperidine, which can undergo various chemical transformations. These transformations include reactions with nucleophiles, electrophiles, and participation in catalytic cycles that facilitate the synthesis of complex molecules with high precision.
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and thermal stability, are crucial for their practical applications. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have been employed to study these properties. For instance, thermal analysis of related compounds has provided insights into their stability and decomposition patterns under different thermal conditions (Ribet et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, pharmacokinetics, and binding affinity to biological targets, are of significant interest. For example, the binding analysis of related compounds with human serum albumin using fluorescence spectroscopy techniques has shed light on their pharmacokinetic properties, which are essential for their biological application (Govindhan et al., 2017).
Scientific Research Applications
Antagonist Activity : A study by Watanabe et al. (1992) explored the synthesis and antagonist activity of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives. These compounds, including 3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one, displayed significant 5-HT2 antagonist activity. This suggests potential applications in targeting serotonin receptors (Watanabe et al., 1992).
Cytotoxic Studies and Docking Studies : Govindhan et al. (2017) investigated a compound with a similar structure, focusing on its synthesis, spectroscopic characterization, and cytotoxic studies. The research also included molecular docking studies, providing insights into the potential biological applications of such compounds (Govindhan et al., 2017).
Intermolecular Interactions : Shukla et al. (2017) synthesized and characterized biologically active derivatives of 1,2,4-triazoles, analyzing their intermolecular interactions in crystalline solid form. These insights are crucial for understanding the molecular packing and potential applications in various fields (Shukla et al., 2017).
Antimicrobial Studies : Research by Rameshbabu et al. (2019) involved the synthesis of triazole-thiazolidine clubbed heterocyclic compounds. These compounds were characterized and evaluated for their antimicrobial behavior, indicating potential use in combating microbial infections (Rameshbabu et al., 2019).
properties
IUPAC Name |
3-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-15-6-2-5-9-19(15)27-20(24-25-22(27)29)14-16-10-12-26(13-11-16)21(28)17-7-3-4-8-18(17)23/h2-9,16H,10-14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDBXYUWBQRIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2492438.png)

![3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2492441.png)

![2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/no-structure.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2492449.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclopentylacetamide](/img/structure/B2492450.png)
![1-[3-(Dimethylsulfamoylamino)propyl]-6-oxo-3-pyridin-4-ylpyridazine](/img/structure/B2492451.png)



![N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2492459.png)
![N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2492460.png)